molecular formula C8H12N2S B1350787 N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 40534-18-7

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B1350787
CAS RN: 40534-18-7
M. Wt: 168.26 g/mol
InChI Key: KKHSFIGAKBKWFB-UHFFFAOYSA-N
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Description

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (MTBA) is an organic compound with a molecular formula of C8H13N2S. It is an amine derivative of the benzothiazole group, and is a white crystalline solid. MTBA has been used in a variety of scientific research applications, including drug research and development, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Modification

Solution-phase Synthesis

The compound has been utilized in the synthesis of complex peptides, highlighting its role in enabling efficient coupling and methylation steps for peptide assembly. The research demonstrated the synthesis of a hindered tetrapeptide subunit, showcasing the versatility of N-methylated amino acids in peptide chemistry (Vedejs & Kongkittingam, 2000).

Novel Dilithiation Approach

Innovations in synthetic chemistry involving the compound led to the creation of benzothiazine derivatives through directed ortho-lithiation, showcasing the utility of the compound in synthesizing novel heterocyclic structures with potential biological activities (Katritzky, Xu, & Jain, 2002).

Biological Applications

Antimicrobial and Anticancer Activities

Derivatives of the compound have been synthesized with significant antimicrobial and anticancer properties, demonstrating the compound's potential as a scaffold for developing therapeutic agents. Studies showed that certain benzothiazole derivatives containing benzimidazole and imidazoline moieties possess potent antibacterial and anticancer activities, highlighting the compound's relevance in medicinal chemistry (Chaudhary et al., 2011).

Fluorescent and Colorimetric Probe Development

The compound's derivatives have also been explored for their utility in creating fluorescent and colorimetric pH probes. This application underlines the compound's versatility in developing sensors for biological and environmental monitoring (Diana et al., 2020).

Corrosion Inhibition

Corrosion Inhibition Studies

Research has identified benzothiazole derivatives as effective corrosion inhibitors, showcasing the compound's utility beyond biomedical applications. Studies have indicated these derivatives' efficacy in protecting metals against corrosion, thus extending their application to materials science and engineering (Nayak & Bhat, 2023).

properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSFIGAKBKWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396744
Record name N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS RN

40534-18-7
Record name N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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